![molecular formula C16H35NO3 B14316474 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol CAS No. 105278-16-8](/img/structure/B14316474.png)
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is an organic compound with a complex structure that includes a decyloxy group, a hydroxyethyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol typically involves multiple steps. One common method includes the reaction of decanol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-(methylamino)ethanol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines or ethers.
Applications De Recherche Scientifique
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of 1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The decyloxy group provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylethanol
- 1-[Bis(2-hydroxyethyl)amino]-2-propanol
- 2-(2-Hydroxyethylamino)ethanol
Uniqueness
1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties
Propriétés
Numéro CAS |
105278-16-8 |
|---|---|
Formule moléculaire |
C16H35NO3 |
Poids moléculaire |
289.45 g/mol |
Nom IUPAC |
1-decoxy-3-[2-hydroxyethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C16H35NO3/c1-3-4-5-6-7-8-9-10-13-20-15-16(19)14-17(2)11-12-18/h16,18-19H,3-15H2,1-2H3 |
Clé InChI |
GQTIKFBELSURGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCC(CN(C)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


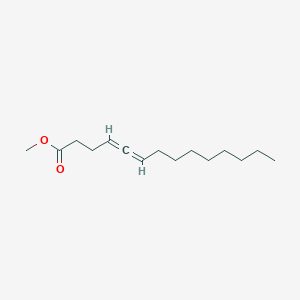

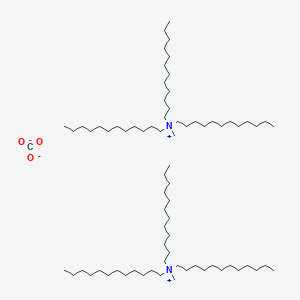
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
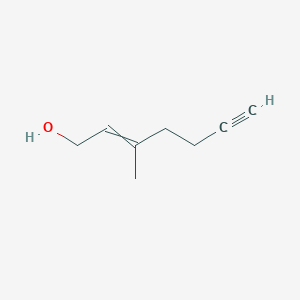

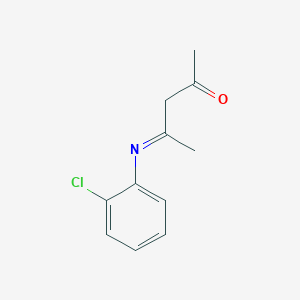
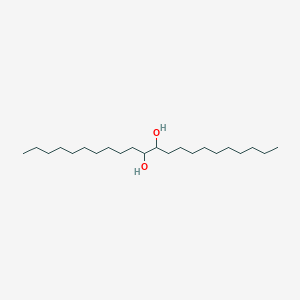
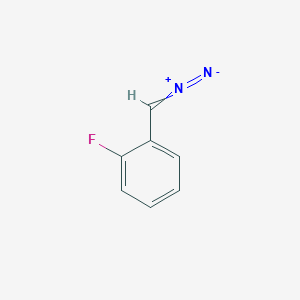



![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)

